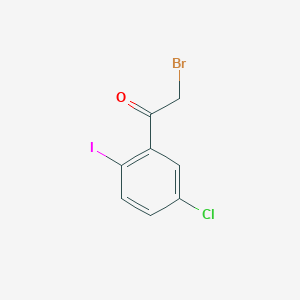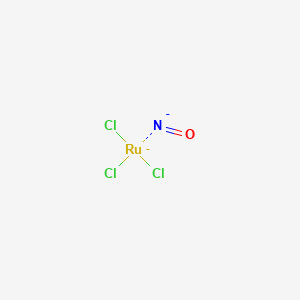
Ruthenium(II)NitrosylChloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(II)NitrosylChloride is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloride can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with nitric oxide (NO) under controlled conditions. The reaction typically proceeds as follows:
RuCl3+NO→Ru(NO)Cl2+Cl2
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing ores or spent nuclear fuel as the starting material. The ruthenium is first extracted and purified, followed by the controlled reaction with nitric oxide to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(II)NitrosylChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often resulting in the formation of ruthenium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states or other ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Ruthenium(II)NitrosylChloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO-related biological processes.
Wirkmechanismus
The mechanism of action of Ruthenium(II)NitrosylChloride primarily involves the release of nitric oxide (NO). Upon exposure to light or specific chemical triggers, the Ru-NO bond dissociates, releasing NO. This NO can then interact with various molecular targets, including heme proteins and enzymes, leading to a range of biological effects such as vasodilation, neurotransmission, and immune response modulation .
Vergleich Mit ähnlichen Verbindungen
Ruthenium(II)NitrosylChloride can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state, leading to different reactivity and applications.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Ruthenium(II)NitrosylIodide: Another analogous compound with iodide ligands, which can exhibit different photochemical behaviors
Eigenschaften
Molekularformel |
Cl3NORu-2 |
|---|---|
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
InChI-Schlüssel |
PELREWULCLOIQY-UHFFFAOYSA-K |
Kanonische SMILES |
[N-]=O.Cl[Ru-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)
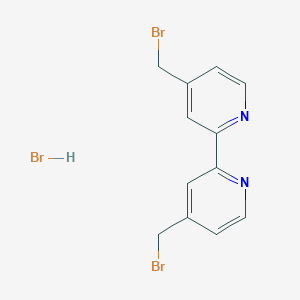
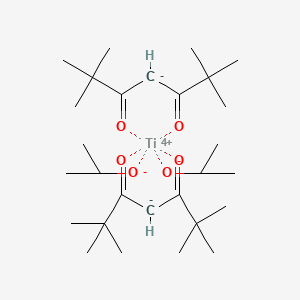


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)
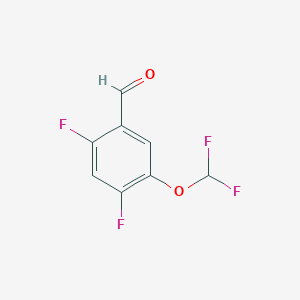
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)

